molecular formula C7H6F2O B091412 2,6-Difluorobenzyl alcohol CAS No. 19064-18-7

2,6-Difluorobenzyl alcohol

Cat. No.: B091412
CAS No.: 19064-18-7
M. Wt: 144.12 g/mol
InChI Key: LVICICZQETYOGS-UHFFFAOYSA-N
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Description

2,6-Difluorobenzyl alcohol (C₇H₆F₂O; molecular weight: 144.12 g/mol; CAS: 19064-18-7) is a fluorinated aromatic alcohol with fluorine atoms at the 2- and 6-positions of the benzyl ring (Figure 1) . It is a critical intermediate in pharmaceutical synthesis, notably in the production of rufinamide, an antiepileptic drug. Industrial-scale synthesis of rufinamide involves solvent-free processes where this compound undergoes chlorination, azide substitution, and Huisgen cycloaddition . The compound’s reactivity under laminar flow conditions (Re = 35) and optimized HCl molar ratios (2:1) ensures high yields (~90%) in continuous manufacturing .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Difluorobenzyl alcohol can be synthesized through several methods. One common approach involves the reduction of 2,6-difluorobenzaldehyde using a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like methanol. The reaction typically proceeds at room temperature and yields the desired alcohol .

Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic hydrogenation of 2,6-difluorobenzaldehyde. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction conditions are optimized to achieve high yields and purity .

Chemical Reactions Analysis

Chlorination Reactions

DFBA undergoes chlorodehydroxylation to form 2,6-difluorobenzyl chloride , a precursor for further functionalization.

Key Conditions and Outcomes

ParameterValue/DetailSource
ReagentHCl gas
Temperature110–116°C
Molar Ratio (DFBA:HCl)1:4
Yield86–90%
Reactor TypeContinuous flow with Pd/C catalyst

Azide Substitution

The chlorinated derivative reacts with sodium azide (NaN₃) to produce 2,6-difluorobenzyl azide , a precursor for Huisgen cycloaddition.

Reaction Setup

ComponentSpecificationSource
Reactants2,6-Difluorobenzyl chloride, NaN₃, NaOH
Temperature160°C
SolventWater
Yield>95% (isolated via membrane separation)

Application : The azide intermediate is used in click chemistry (Huisgen cycloaddition) to synthesize triazole derivatives, critical in drug discovery .

Esterification

DFBA reacts with carboxylic acids to form esters, enabling tailored physicochemical properties.

Example Reactions

Ester ProductConditionsYieldSource
2,6-Difluorobenzyl acetateAcetic acid, precise distillation (81°C/5 mmHg)62.1%
2,6-Difluorobenzyl propionatePropionic acid, similar conditions61.8%

Industrial Relevance : Esters are purified via distillation or chromatography, highlighting scalability for specialty polymers and resins .

Mechanistic Studies and Challenges

  • SN1 vs. SN2 Pathways : Secondary and benzylic alcohols favor SN1 due to carbocation stability, while primary aliphatic alcohols follow SN2 . DFBA’s fluorination reduces SN1 efficiency, necessitating optimized HCl concentrations .

  • Side Reactions : No dibenzyl ether byproducts form due to steric hindrance from fluorine substituents .

Comparative Reactivity Table

SubstrateConversion (%)Side ProductsMechanism
2,6-Difluorobenzyl alcohol86–90NoneSN1
Benzyl alcohol>98Dibenzyl etherSN1
2-Phenylethanol0N/AN/A

Data from solvent-free continuous flow systems .

Scientific Research Applications

Pharmaceutical Applications

Synthesis of Active Pharmaceutical Ingredients (APIs)
DFBA serves as a critical building block in the synthesis of several pharmaceuticals. Its fluorinated structure can improve the pharmacokinetic properties of drug candidates, making them more effective. For instance, DFBA is utilized in the preparation of compounds that exhibit anti-inflammatory and analgesic properties. The introduction of fluorine atoms often enhances metabolic stability and bioavailability.

Case Study: Development of Anticancer Agents
Research has demonstrated that derivatives of DFBA can be synthesized to yield compounds with significant anticancer activity. A study highlighted the synthesis of a DFBA derivative that showed promising results in inhibiting cancer cell proliferation in vitro, suggesting its potential as a lead compound for further development in oncology .

Agrochemical Applications

Pesticide Formulations
DFBA is also employed in the agrochemical industry, particularly in the synthesis of herbicides and insecticides. Its ability to modify the biological activity of certain compounds makes it valuable for developing more effective agricultural chemicals.

Case Study: Herbicide Development
In one notable application, DFBA was used to create a novel herbicide that targets specific weed species while minimizing harm to crops. The fluorinated compound demonstrated enhanced efficacy compared to non-fluorinated analogs, leading to reduced application rates and environmental impact .

Fine Chemical Synthesis

Intermediate for Specialty Chemicals
DFBA acts as an intermediate in the production of various fine chemicals, including fragrances and dyes. Its unique properties allow for selective reactions that are crucial in fine chemical synthesis.

Market Trends
The market for DFBA is projected to grow significantly due to its increasing use in specialty chemicals. According to market analysis reports, the demand for fluorinated compounds is expected to rise as industries seek more efficient and effective chemical solutions .

Material Science

Polymer Additives
In material science, DFBA is explored as an additive for polymers to enhance their thermal stability and chemical resistance. The incorporation of fluorinated groups can improve the performance characteristics of materials used in demanding environments.

Research and Development

Catalysis Studies
Recent studies have investigated the use of DFBA in catalytic processes, particularly in organic transformations where its unique electronic properties can facilitate reactions that are otherwise challenging . This research area is expanding as chemists explore new catalytic systems that leverage fluorinated compounds.

Mechanism of Action

The mechanism of action of 2,6-difluorobenzyl alcohol is primarily related to its ability to interact with specific molecular targets. In biological systems, the compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. Additionally, the compound’s lipophilicity allows it to penetrate cell membranes more effectively, facilitating its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzyl Alcohols

Substituent Position and Electronic Effects

Fluorine’s electron-withdrawing nature significantly influences the acidity and reactivity of benzyl alcohols. Below is a comparative analysis of 2,6-difluorobenzyl alcohol and analogs with substituents at different positions or of varying electronegativity:

Table 1: Structural and Electronic Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Electronic Effects
This compound C₇H₆F₂O 144.12 F at 2,6 High acidity (OH group); enhanced reactivity in SN₂ reactions
2,6-Dichlorobenzyl alcohol C₇H₆Cl₂O 177.02 Cl at 2,6 Lower acidity than F analogs; steric hindrance slows substitution
3,5-Difluorobenzyl alcohol C₇H₆F₂O 144.12 F at 3,5 Reduced resonance stabilization; altered regioselectivity in reactions
2,6-Dimethylbenzyl alcohol C₉H₁₂O 136.19 CH₃ at 2,6 Electron-donating groups reduce acidity; limited use in electrophilic substitutions

Key Findings :

  • Fluorine’s electronegativity increases the acidity of the hydroxyl group in this compound compared to methyl- or chloro-substituted analogs, making it more reactive in nucleophilic substitutions .
  • Chlorine’s larger atomic radius in 2,6-dichlorobenzyl alcohol introduces steric hindrance, reducing reaction rates in azide substitutions compared to fluorine analogs .

Functional Group Modifications

The addition of functional groups like hydroxyl (-OH) or bromine (-Br) alters solubility, polarity, and applications:

Table 2: Functional Group Impact

Compound Name Substituents Polarity Applications
2,6-Difluoro-4-hydroxybenzyl alcohol F at 2,6; OH at 4 High (due to -OH) Pharmaceutical intermediates; hydrogen-bonding motifs
4-Bromo-2,6-difluorobenzyl alcohol F at 2,6; Br at 4 Moderate Halogen bonding in crystallography; heavy atom effect
2,6-Dichloro-3-(trifluoromethyl)benzyl alcohol Cl at 2,6; CF₃ at 3 Low Agrochemicals; hydrophobic interactions

Key Findings :

  • The hydroxyl group in 2,6-difluoro-4-hydroxybenzyl alcohol (C₇H₆F₂O₂; MW: 160.12) enhances water solubility and crystallization efficiency, critical in drug formulation .
  • Bromine in 4-bromo-2,6-difluorobenzyl alcohol (MW: 223.02) aids in X-ray crystallography studies due to its heavy atom effect, a feature absent in non-halogenated analogs .

Industrial and Pharmaceutical Relevance

Table 3: Application-Based Comparison

Compound Name Key Applications Industrial Relevance
This compound Rufinamide synthesis; continuous flow chemistry High (90% yield in azide substitution)
2,6-Dichlorobenzyl alcohol Polymer stabilizers; agrochemicals Moderate (limited by slower reactivity)
2,6-Dimethylbenzyl alcohol Fragrance intermediates; organic synthesis Low (limited electrophilic reactivity)

Key Findings :

  • This compound is unparalleled in pharmaceutical synthesis due to its balance of reactivity and stability under solvent-free conditions .
  • 2,6-Dichlorobenzyl alcohol finds niche use in agrochemicals but is less favored in drug synthesis due to steric limitations .

Biological Activity

2,6-Difluorobenzyl alcohol (DFBA) is a fluorinated aromatic alcohol with the chemical formula C7_7H6_6F2_2O. It has garnered attention in the pharmaceutical and agricultural sectors due to its potential as a synthetic intermediate and its biological activities. This article delves into its synthesis, biological properties, and various research findings.

Synthesis of this compound

The synthesis of DFBA typically involves the alkylation of 2,6-dichlorobenzyl alcohol or similar substrates. One notable method is the Mitsunobu reaction, which has been employed to introduce the difluorobenzyl group into various purine analogs. For instance, 9-(2,6-difluorobenzyl)-9H-purines were synthesized by reacting 2,6-dichloropurine with DFBA in the presence of triphenylphosphine and diisopropyl azodicarboxylate in dry THF .

Inhibition of Phosphodiesterases (PDEs)

Research has shown that DFBA derivatives exhibit significant biological activity through their interaction with phosphodiesterases (PDEs), which are crucial enzymes in cellular signaling pathways. A study evaluated the inhibition of various PDEs by compounds derived from DFBA. Notably, 6-chloro-9-(2,6-difluorobenzyl)-9H-purine demonstrated weak in vitro activity against PDE2 with an IC50_{50} value of approximately 10.2 µM. Inhibition was also observed for PDE1, while no activity was noted for PDE3, PDE4, or PDE5 .

Anticonvulsant Activity

The introduction of the 2,6-difluorobenzyl group into purine analogs has been linked to anticonvulsant properties. The modifications made using DFBA have led to compounds that may serve as potential therapeutic agents for epilepsy and related disorders. The specific mechanisms remain under investigation but suggest a modulation of neurotransmitter systems through PDE inhibition .

Case Studies and Research Findings

Several studies have highlighted the multifaceted roles of DFBA in biological systems:

  • Fluorinated Derivatives : The fluorination of benzyl alcohol derivatives like DFBA enhances their lipophilicity and metabolic stability, making them suitable candidates for drug development. The synthesis process often yields high-purity compounds suitable for further biological testing .
  • Oxidation Studies : DFBA can undergo oxidation reactions that produce various products such as benzaldehyde and benzoic acid. These reactions are catalyzed by different metal nanoparticles and have been studied extensively to understand their kinetics and mechanisms .
  • Pharmaceutical Applications : DFBA is recognized as an intermediate in the synthesis of several pharmaceutical agents, including those targeting central nervous system disorders. The structural modifications facilitated by DFBA derivatives are crucial for enhancing bioactivity and selectivity .

Summary Table of Biological Activities

Activity Compound IC50 Value Notes
PDE Inhibition6-chloro-9-(2,6-difluorobenzyl)-9H-purine~10.2 µMWeak activity against PDE2 .
Anticonvulsant PotentialVarious DFBA derivatives-Modulates neurotransmitter systems .
Oxidation ProductsDFBA-Produces benzaldehyde and benzoic acid .

Properties

IUPAC Name

(2,6-difluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2O/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVICICZQETYOGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40172558
Record name 2,6-Difluorobenzyl alcohol
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Molecular Weight

144.12 g/mol
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CAS No.

19064-18-7
Record name 2,6-Difluorobenzenemethanol
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Record name 2,6-Difluorobenzyl alcohol
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Record name 2,6-Difluorobenzyl alcohol
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Record name 2,6-difluorobenzyl alcohol
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Record name 2,6-DIFLUOROBENZYL ALCOHOL
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Synthesis routes and methods I

Procedure details

Particularly preferably, 2,6-dichlorobenzaldehyde is used in the process of the invention and 2-fluoro-6-chlorobenzaldehyde, 2-fluoro-6-chlorobenzyl alcohol, 2,6-difluorobenzaldehyde or 2,6-difluorobenzyl alcohol is obtained or 2,4-dichlorobenzaldehyde is used and 2,4-difluoro-benzaldehyde or 2,4-difluorobenzyl alcohol is obtained or 3,4-dichloro-benzaldehyde is used and 3-chloro-4-fluorobenzaldehyde or 3-chloro-4-fluorobenzyl alcohol is obtained.
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Synthesis routes and methods II

Procedure details

332 g of 2,6-difluorobenzaldehyde were placed under nitrogen in a 0.7 1 autoclave and admixed with 6.4 g of 5% strength by weight palladium-on-carbon (catalyst from Heraeus type K-0227, containing 50% by weight of water). The autoclave was closed and purged with nitrogen. 50 bar of hydrogen were then injected and the contents of the autoclave were heated to 80° C. Hydrogenation was carried out for a total of 4 hours while stirring. After cooling and venting, the reaction mixture was filtered through Celite® filter aid, the autoclave was rinsed with 50 g of isopropanol and the filter cake was washed with 150 g of isopropanol. The solvent was distilled from the combined filtrates and washings and the crude product mixture was subsequently distilled off. 288 g of 2,6-difluorobenzyl alcohol were obtained (90% of theory).
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Synthesis routes and methods III

Procedure details

75 g of 10% aqueous sulfuric acid solution was charged, and 14.3 g of 2,6-difluorobenzylamine obtained in Example 1 was dropwise added thereto under cooling. Then, under cooling, a solution comprising 10.4 g of sodium nitrite and 20 g of water was dropwise added thereto over a period of 30 minutes at a reaction temperature of from 10 to 20° C. After the completion of the dropwise addition, stirring was carried out at the same temperature for 1 hour. After the completion of the reaction, neutralization in an aqueous sodium hydrogencarbonate solution was carried out, and extraction with methylene chloride was carried out. Methylene chloride was recovered, followed by distillation under reduced pressure to obtain 12.4 g of 2,6-difluorobenzyl alcohol (103° C./26 mmHg) (yield: 86.1%, purity: 88.1%).
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Synthesis routes and methods IV

Procedure details

A stirred solution of 25.0 g (0.158 mole) of 2,6-difluorobenzoic acid in 300 ml of diethyl ether was purged with nitrogen, and 20 ml of a 1 molar solution of borane in tetrahydrofuran was carefully added dropwise. The addition caused the reaction mixture to effervesce. When vigorous effervescence subsided, the reaction mixture was heated to reflux and an additional 170 ml of a 1 molar solution of borane (0.190 mole total) in tetrahydrofuran was added dropwise at a rate just sufficient to promote gentle reflux. Upon complete addition the reaction mixture was heated under reflux for an additional 1 hour, allowed to cool to ambient temperature and stand for 16 hours, then heated under reflux again for 1 hour. Acetic acid (11 ml, 0.19 mole) was added, then the reaction mixture was cooled in an ice-water bath and 100 ml of a saturated aqueous solution of ammonium chloride was added slowly. Upon complete addition the reaction mixture was stirred for 0.5 hour, then concentrated under reduced pressure to give a pasty residue. Diethyl ether was added and the mixture was washed with three portions of water, two portions of aqueous 10% sodium carbonate, two portions of water, and one portion of a saturated aqueous solution of sodium chloride. The organic layer was dried with magnesium sulfate, filtered, and the filtrate concentrated under reduced pressure to give 18.9 g of (2,6-difluorophenyl)methanol as a yellow oil. The nmr spectrum was consistent with the proposed structure.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2,6-Difluorobenzyl alcohol
2,6-Difluorobenzyl alcohol
2,6-Difluorobenzyl alcohol
2,6-Difluorobenzyl alcohol
2,6-Difluorobenzyl alcohol
2,6-Difluorobenzyl alcohol

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